N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide
Description
N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a structurally complex molecule featuring a benzenecarboxamide core linked to a cyclopenta[c]pyrazolyl moiety and a 3-(trifluoromethyl)phenyl substituent. The phenethyl group at the carboxamide nitrogen further enhances its steric and electronic profile.
Properties
IUPAC Name |
N-(2-phenylethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N3O/c29-28(30,31)22-9-4-8-21(18-22)26-24-10-5-11-25(24)33-34(26)23-14-12-20(13-15-23)27(35)32-17-16-19-6-2-1-3-7-19/h1-4,6-9,12-15,18H,5,10-11,16-17H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPUQLGJXYPSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is C28H24F3N3O, with a molecular weight of 475.5 g/mol. The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The trifluoromethyl group is particularly effective in improving the compound's potency against certain cancer cell lines.
Case Study:
In a study published in Molecules, researchers synthesized various pyrazole derivatives and assessed their anticancer activity. The results demonstrated that compounds with similar structural motifs to this compound showed promising results in inhibiting tumor growth in vitro and in vivo .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. By targeting these enzymes, this compound may help alleviate conditions such as arthritis and other inflammatory diseases.
Case Study:
A comparative study highlighted the anti-inflammatory activity of several pyrazole compounds, where those structurally related to this compound exhibited significant inhibition of COX enzymes .
Material Science Applications
1. Development of Novel Polymers
The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study:
Research has demonstrated that incorporating trifluoromethyl-containing compounds into polymer systems can improve their hydrophobicity and chemical resistance. This property is beneficial for applications in coatings and protective materials .
Mechanism of Action
The mechanism of action of N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the cyclopenta[c]pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
The target compound shares key structural features with several analogs documented in the literature:
Key Observations :
- Trifluoromethyl Groups : The target compound and flutolanil both incorporate trifluoromethyl groups, which enhance lipophilicity and metabolic stability .
- Heterocycles : Unlike the 1,2,4-triazoles in or pyrazolo-pyrimidines in , the target compound uses a cyclopenta[c]pyrazole system, which may influence conformational rigidity and binding interactions.
Physicochemical Properties
Notes:
- The absence of C=O IR bands in triazoles [7–9] confirms cyclization, contrasting with the target compound’s retained carboxamide carbonyl .
- Mass spectrometry data for Example 53 () aligns with its molecular formula, suggesting similar analytical validation methods could apply to the target compound .
Biological Activity
N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide (CAS No. 866018-79-3) is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H24F3N3O
- Molecular Weight : 475.5 g/mol
- Structure : The compound features a complex structure with a trifluoromethyl group and a cyclopentapyrazole moiety, which are known to enhance biological activity.
Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced pharmacological properties due to their ability to modulate biological pathways. The presence of the cyclopentapyrazole structure suggests potential interactions with various receptors and enzymes involved in cellular signaling.
Biological Activity Overview
-
Antimicrobial Activity :
- Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of trifluoromethyl-substituted phenyl groups have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values as low as 2 µg/mL .
- Inhibitory Effects on Enzymes :
- Anti-fibrotic Properties :
Table 1: Summary of Biological Activities
Case Study: ELOVL6 Inhibition
In one study, the compound was tested for its ability to inhibit ELOVL6 in both mouse and human cell lines. Results indicated a dose-dependent inhibition, with a selectivity ratio exceeding 30-fold over other ELOVL family members. This suggests significant potential for therapeutic applications in metabolic disorders .
Case Study: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of related pyrazole derivatives against various pathogens. The findings revealed that modifications to the phenyl ring could enhance bactericidal activity, indicating that structural variations could lead to improved therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide?
- Methodology : Multi-step synthesis involving cyclocondensation of substituted pyrazole precursors followed by carboxamide coupling. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclopenta[c]pyrazole formation to prevent side reactions .
- pH adjustment : Use mild bases (e.g., triethylamine) to stabilize reactive intermediates during carboxamide coupling .
- Analytical validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm final purity (>95%) by NMR (¹H/¹³C) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Approach :
- NMR spectroscopy : Analyze ¹H NMR peaks for diagnostic signals (e.g., trifluoromethyl group at δ ~110 ppm in ¹³C NMR; pyrazole protons at δ 6.5–7.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~500–550 Da) and isotopic patterns for Cl/F-containing fragments .
- X-ray crystallography : Resolve ambiguities in regiochemistry of the cyclopenta[c]pyrazole core using SHELX-refined structures .
Q. How can researchers assess the compound's preliminary biological activity in vitro?
- Protocol :
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazole-carboxamides targeting MAPK pathways) .
- Assay design : Use fluorescence polarization (FP) or TR-FRET assays for binding affinity studies (IC₅₀ determination) .
- Control experiments : Compare activity against known inhibitors (e.g., staurosporine for kinase assays) to validate assay robustness .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies in the cyclopenta[c]pyrazole ring) be resolved?
- Resolution strategy :
- Refinement software : Use SHELXL for high-resolution data (≤1.0 Å) with anisotropic displacement parameters to model thermal motion .
- Twinned data analysis : Apply the Hooft parameter in SHELXL to correct for pseudo-merohedral twinning .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. What computational approaches are suitable for studying the compound’s binding mode to a target protein?
- Methodology :
- Docking software : Use AutoDock4 with flexible side-chain sampling (e.g., rotatable bonds in the trifluoromethylphenyl group) to predict binding poses .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the protein-ligand complex .
- Free energy calculations : Apply MM-PBSA to estimate ΔG binding, focusing on hydrophobic contributions from the phenethyl group .
Q. How should researchers address contradictory bioassay results (e.g., varying IC₅₀ values across cell lines)?
- Troubleshooting framework :
- Assay reproducibility : Validate protocols using orthogonal methods (e.g., SPR vs. FP for binding assays) .
- Cell-line profiling : Screen across panels (e.g., NCI-60) to identify lineage-specific toxicity or off-target effects .
- Metabolite interference : Use LC-MS to detect degradation products in cell media that may alter potency .
Structural and Mechanistic Questions
Q. What are the key structural features influencing the compound’s solubility and bioavailability?
- Analysis :
- LogP calculation : Predict using Molinspiration (estimated ~3.5 due to trifluoromethyl and aromatic groups) .
- Solubility enhancers : Co-crystallize with cyclodextrins or employ salt formation (e.g., HCl salt) .
- Permeability assays : Use Caco-2 monolayers to assess intestinal absorption potential .
Q. Can the compound undergo metabolic transformations that affect its pharmacological profile?
- Investigation steps :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-QTOF-MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Reactive intermediate detection : Use glutathione-trapping assays to assess bioactivation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
